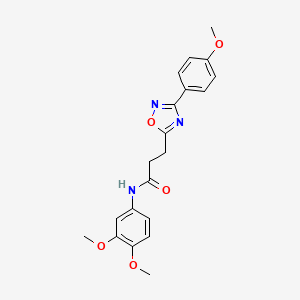![molecular formula C27H24N4O2 B2505530 2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide CAS No. 1189651-31-7](/img/structure/B2505530.png)
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide" is a complex molecule that appears to be related to a class of compounds known for their interactions with biological receptors and potential therapeutic effects. Although the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities, which can be used to infer some aspects of the compound .
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions that typically start with a key heterocyclic amine, such as 2-aminobenzimidazole, and involve various acylation and substitution reactions to introduce different functional groups . For example, the synthesis of pyrimido[1,2-a]benzimidazoles involves the reaction of 2-aminobenzimidazole with dimethyl acetylenedicarboxylate, followed by further functionalization . Similarly, the synthesis of 2-phenylpyrazolo[1,5-a]pyrimidin-3-yl acetamides includes the introduction of an acetamide moiety and various substituents to modulate the biological activity .
Molecular Structure Analysis
The molecular structure of compounds similar to the one often includes a heterocyclic core, such as a pyrimidine or benzimidazole ring, which is crucial for their biological activity. These cores are typically decorated with various substituents that can influence the compound's affinity for biological receptors . The structure-activity relationship (SAR) is often investigated using techniques like 3D-QSAR to understand how different substitutions affect biological activity .
Chemical Reactions Analysis
The chemical reactivity of such compounds is influenced by the presence of functional groups like acetamides, which can participate in further chemical transformations. For instance, the lactam group in pyrimido[1,2-a]benzimidazoles can undergo cleavage under certain conditions, leading to the formation of different products . The reactivity of these compounds can also be modulated by the presence of electron-withdrawing or electron-donating substituents, which can affect the overall electron density and reactivity of the molecule.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are characterized by their spectral data, including infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry, which help in confirming the structure of the synthesized compounds . These properties are essential for understanding the compound's stability, solubility, and potential interactions with biological targets. The presence of specific functional groups can also influence the lipophilicity and hydrogen bonding capacity, which are important for the compound's ability to cross biological membranes and bind to receptors .
Scientific Research Applications
Synthesis of Pyrimido[5,4-b]indole Derivatives
Reactions involving methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides have demonstrated the formation of 5H-pyrimido[5,4-b]indole derivatives. This synthesis pathway involves the creation of 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones through alkylation at two nitrogen atoms, leading to potential applications in the development of new chemical entities for pharmaceutical research (Shestakov et al., 2009).
Heterocyclic Derivatives of Guanidine
The formation and structural analysis of 2-Dimethylamino-7,8-diphenyl-4,6-dihydropyrrolo[1,2-a]pyrimidine-4,6-dione have been explored, suggesting the compound's utility in heterocyclic chemistry and potential as a scaffold for developing therapeutic agents (Banfield et al., 1987).
Benzo[b]furano-, Benzo[b]thieno-, and Indolo[3,2-d]-1,3-oxazinium Salts Synthesis
The acylation of 3-acetamidobenzo[b]furan, -benzo[b]thiophene, and indole leads to heterocyclization to condensed 1,3-oxazinium salts, further processed into benzo[b]furano- and benzo[b]thieno[3,2-d]pyrimidines and pyrimido[5,4-d]indole, highlighting the versatility of these compounds in synthetic organic chemistry and potential medicinal applications (Tolkunov et al., 1990).
Antimicrobial Activity of Novel Indolinyl-N-aryl Acetamide Derivatives
The synthesis and characterization of a series of 2-oxo-3-(arylimino)indolin-1-yl)-N-aryl acetamide derivatives have shown promising antibacterial and antifungal activities against various pathogenic microorganisms. This suggests the potential of these compounds in the development of new antimicrobial agents (Debnath & Ganguly, 2015).
properties
IUPAC Name |
2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)-N-(2,3-dimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24N4O2/c1-18-9-8-13-22(19(18)2)29-24(32)16-31-23-14-7-6-12-21(23)25-26(31)27(33)30(17-28-25)15-20-10-4-3-5-11-20/h3-14,17H,15-16H2,1-2H3,(H,29,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBRYTXUUQABU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-benzyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-4-(N,N-dipropylsulfamoyl)-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2505447.png)




![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)propanamide](/img/structure/B2505455.png)
![methyl 2-({[4-(4-ethylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2505457.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2505459.png)
![N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2505463.png)
![Tert-butyl 2-(tert-butyl)-2-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-1-hydrazinecarboxylate](/img/structure/B2505464.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,5-difluorobenzenesulfonamide](/img/structure/B2505465.png)
![N-(1-cyano-2-methylpropyl)-2-[(4-hydroxyquinolin-3-yl)formamido]acetamide](/img/structure/B2505466.png)
![N-(1,3-benzodioxol-5-ylmethyl)-1-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-3-(prop-2-en-1-yl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/no-structure.png)
![2-methyl-4-(4-methylphenyl)-5-oxo-5H-indeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2505471.png)